3-Fluoro-5-nitrobenzene-1,2-diol
Description
Properties
CAS No. |
143542-78-3 |
|---|---|
Molecular Formula |
C6H4FNO4 |
Molecular Weight |
173.10 g/mol |
IUPAC Name |
3-fluoro-5-nitrobenzene-1,2-diol |
InChI |
InChI=1S/C6H4FNO4/c7-4-1-3(8(11)12)2-5(9)6(4)10/h1-2,9-10H |
InChI Key |
SPXVEUQWRDPZPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-nitrobenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 3-fluorocatechol (3-fluorobenzene-1,2-diol) using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of 3-Fluoro-5-nitrobenzene-1,2-diol may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-nitrobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom and nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles such as phenols or amines in the presence of a base like potassium carbonate can replace the fluorine or nitro groups.
Major Products Formed
Oxidation: Formation of 3-fluoro-5-nitro-1,2-benzoquinone.
Reduction: Formation of 3-fluoro-5-amino-1,2-diol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-nitrobenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-nitrobenzene-1,2-diol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Antioxidant Activity
Antioxidant activity in phenolic compounds is strongly influenced by substituent type and position. Evidence from hindered phenolic analogs reveals the following trends:
- Electron-donating groups (e.g., tert-butyl, methyl) enhance radical scavenging by stabilizing phenolic radicals and increasing hydrogen donation capacity. For example, 3-tert-butyl-5-methylbenzene-1,2-diol exhibits superior DPPH· scavenging (low EC₅₀) due to steric protection of hydroxyl groups and enhanced radical stability .
- Electron-withdrawing groups (e.g., nitro, fluorine) reduce antioxidant efficacy by destabilizing radicals. 3-Fluoro-5-nitrobenzene-1,2-diol, with both nitro and fluorine substituents, is predicted to have diminished antioxidant activity compared to tert-butyl/methyl-substituted analogs .
Table 1: Antioxidant Activity and Substituent Influence
| Compound | Substituents | EC₅₀ (DPPH·) | Key Structural Feature |
|---|---|---|---|
| 3-tert-butyl-5-methylbenzene-1,2-diol | tert-butyl (3), methyl (5) | Low | Steric hindrance, electron donation |
| 2,6-ditert-butyl-4-hydroxy-methylphenol | tert-butyl (2,6), methyl (4) | Moderate | Enhanced hydroxyl protection |
| 3-Fluoro-5-nitrobenzene-1,2-diol | Fluoro (3), nitro (5) | Predicted high | Electron-withdrawing groups reduce activity |
| 5-Methoxy-3-nitro-benzene-1,2-diol | Methoxy (5), nitro (3) | Moderate | Methoxy donates electrons, partially offsets nitro |
Table 2: Physicochemical and Reactivity Comparison
| Compound | Molecular Weight (g/mol) | Solubility (Polar Solvents) | Stability | Key Reactivity |
|---|---|---|---|---|
| 3-Fluoro-5-nitrobenzene-1,2-diol | 187.11 | High | Moderate | Nitro reduction, electrophilic substitution |
| 5-Methoxy-3-nitro-benzene-1,2-diol | 185.13 | Moderate | High | Stable to reduction, methoxy-directed reactions |
| 3-Bromo-6-lanosyl dihydroxyphenylalanine | ~450 (est.) | Low | High in marine systems | Bromine-mediated radical scavenging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
